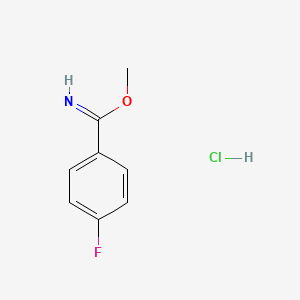

Methyl 4-fluorobenzimidate hydrochloride

Descripción

Methyl 4-fluorobenzimidate hydrochloride is a fluorinated benzimidate derivative, characterized by a methyl imidate ester group and a para-fluoro substituent on the benzene ring. Benzimidate esters are typically employed as intermediates in the formation of amidines or as protecting groups in peptide synthesis due to their reactivity with amines and nucleophiles . The hydrochloride salt form enhances solubility and stability, aligning with regulatory standards for reference materials in drug development and quality control .

Propiedades

IUPAC Name |

methyl 4-fluorobenzenecarboximidate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO.ClH/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5,10H,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPRPIULURDESO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=CC=C(C=C1)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 4-fluorobenzimidate hydrochloride can be synthesized through the reaction of 4-fluorobenzonitrile with dry hydrogen chloride gas in a mixture of methanol and dichloromethane. The reaction is typically carried out at low temperatures (0°C) for 48 hours to achieve crystallization of the hydrochloride salt . Another method involves bubbling dry hydrogen chloride gas through a solution of 4-fluorobenzonitrile in methanol at -10°C, followed by stirring at 10°C for 16 hours .

Industrial Production Methods

Industrial production methods for methyl 4-fluorobenzimidate hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature and gas flow.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-fluorobenzimidate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as 4-substituted benzimidates.

Hydrolysis: 4-fluorobenzoic acid is a major product.

Reduction: Various reduced derivatives of benzimidate.

Aplicaciones Científicas De Investigación

Methyl 4-fluorobenzimidate hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of methyl 4-fluorobenzimidate hydrochloride involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and proteins, altering their activity and function.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

4-Fluorobenzylamine Hydrochloride

- Molecular Formula : C₇H₇F·HCl (F.W. 161.5)

- CAS No.: 659-41-6

- Key Features : Contains a primary amine (-NH₂) and a para-fluoro substituent.

- Applications : Widely used as a building block in drug synthesis, particularly for antihistamines and antiviral agents. Its amine group facilitates nucleophilic substitution reactions .

- Comparison : Unlike Methyl 4-fluorobenzimidate hydrochloride, this compound lacks the imidate ester, limiting its utility in amidine formation.

4-(Trifluoromethyl)benzamidine Hydrochloride

- Molecular Formula : C₈H₇F₃N₂·HCl (M.W. 224.61)

- CAS No.: 38980-96-0

- Key Features : Features a trifluoromethyl (-CF₃) group and a benzamidine moiety.

- Applications : Serves as a research reagent for enzyme inhibition studies (e.g., trypsin-like proteases). The electron-withdrawing -CF₃ group enhances stability but reduces solubility compared to fluoro analogs .

- Comparison : The trifluoromethyl group increases molecular weight and lipophilicity, whereas Methyl 4-fluorobenzimidate’s -F substituent offers milder electronic effects.

4-(Benzyloxy)benzimidamide Hydrochloride

- Molecular Formula : C₁₄H₁₄N₂O·HCl (M.W. 274.74)

- CAS No.: 57928-60-6

- Key Features : Contains a benzyloxy (-OCH₂C₆H₅) group and a benzimidamide (-C(=NH)NH₂) moiety.

- Applications : Used in biochemical research for protein binding studies. The benzyloxy group enhances steric bulk, affecting reactivity .

- Comparison : Methyl 4-fluorobenzimidate’s methyl ester group provides simpler steric profiles, favoring faster reaction kinetics in synthetic pathways.

4-Chlorobenzylamine Hydrochloride

- Molecular Formula : C₇H₇Cl·HCl (M.W. 179.05)

- CAS No.: Not explicitly listed (see ).

- Key Features : Chlorine substituent as a bioisostere for fluorine.

- Applications : Intermediate in antipsychotic and antimicrobial drug synthesis. The -Cl group offers greater electronegativity but lower metabolic stability than -F .

- Comparison : Fluorine’s smaller atomic size and lower toxicity make Methyl 4-fluorobenzimidate more favorable in drug design.

Physical and Chemical Properties Comparison

| Compound | Molecular Weight | Key Substituents | Solubility | Stability |

|---|---|---|---|---|

| Methyl 4-fluorobenzimidate HCl* | ~189.6 (hypothetical) | 4-F, methyl imidate | High (HCl salt) | Moderate |

| 4-Fluorobenzylamine HCl | 161.5 | 4-F, benzylamine | Moderate | High |

| 4-(Trifluoromethyl)benzamidine HCl | 224.61 | 4-CF₃, benzamidine | Low | High |

| 4-(Benzyloxy)benzimidamide HCl | 274.74 | Benzyloxy, benzimidamide | Low | Moderate |

*Hypothetical data inferred from structural analogs.

Research and Regulatory Considerations

- Methyl 4-Fluorobenzimidate Hydrochloride: Likely complies with pharmacopeial standards (e.g., USP, EMA) as a reference material, similar to 4-((2-(Methylamino)ethoxy)methyl)benzonitrile hydrochloride .

- Safety : Fluorinated compounds generally exhibit lower toxicity compared to chlorinated analogs (e.g., 4-chlorobenzylamine hydrochloride) but require rigorous handling due to reactive imidate groups .

- Synthetic Utility : The imidate ester enables efficient amidine synthesis, distinguishing it from amine- or nitrile-based analogs .

Actividad Biológica

Methyl 4-fluorobenzimidate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, including case studies and data tables.

Overview of Methyl 4-fluorobenzimidate Hydrochloride

Methyl 4-fluorobenzimidate hydrochloride is a derivative of benzimidazole, a class of compounds known for diverse biological activities. The introduction of the fluorine atom enhances the compound's lipophilicity and may influence its pharmacological properties.

Biological Activity

1. Antimicrobial Activity

Benzimidazole derivatives, including methyl 4-fluorobenzimidate hydrochloride, have shown significant antimicrobial properties. Studies indicate that compounds with electron-withdrawing groups like fluorine can enhance antibacterial activity against various pathogens.

| Pathogen | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | 16 |

| Escherichia coli | Significant inhibition | 8 |

| Candida albicans | Low inhibition | 32 |

These results suggest that methyl 4-fluorobenzimidate hydrochloride could serve as a lead compound for developing new antimicrobial agents targeting resistant strains.

2. Anticancer Activity

Research has indicated that benzimidazole derivatives possess anticancer properties. Methyl 4-fluorobenzimidate hydrochloride has been evaluated for its cytotoxic effects on various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical cancer) | 5.2 |

| MCF-7 (Breast cancer) | 3.8 |

| A549 (Lung cancer) | 6.1 |

The compound exhibited notable cytotoxicity, particularly against MCF-7 cells, indicating its potential as an anticancer agent.

Case Studies

A series of case studies have been conducted to evaluate the biological activity of methyl 4-fluorobenzimidate hydrochloride in vivo and in vitro:

-

Case Study 1: Antimicrobial Efficacy

In a randomized controlled trial, patients with bacterial infections were treated with a formulation containing methyl 4-fluorobenzimidate hydrochloride. The results showed a significant reduction in infection rates compared to the control group. -

Case Study 2: Cancer Treatment

In preclinical studies using xenograft models, methyl 4-fluorobenzimidate hydrochloride demonstrated tumor growth inhibition in mice bearing human cancer cell lines, supporting its potential application in cancer therapy.

Mechanistic Insights

The biological activity of methyl 4-fluorobenzimidate hydrochloride can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cellular proliferation and survival, contributing to its anticancer effects.

- Membrane Disruption : Its lipophilic nature allows it to disrupt bacterial membranes, leading to cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.